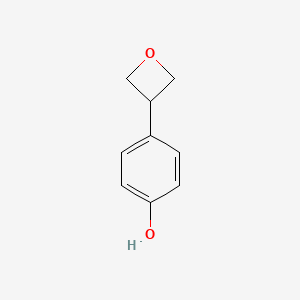

4-(Oxetan-3-yl)phenol

概要

説明

4-(Oxetan-3-yl)phenol is a chemical compound characterized by the presence of an oxetane ring attached to a phenol group. The oxetane ring is a four-membered cyclic ether, which is known for its high ring strain and unique reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol, leading to the formation of the oxetane ring . Another approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids offers a promising route for large-scale production .

化学反応の分析

Types of Reactions: 4-(Oxetan-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or Fremy’s salt.

Electrophilic Aromatic Substitution: The phenol group is highly reactive in electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na₂Cr₂O₇), Fremy’s salt.

Electrophilic Aromatic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃).

Ring-Opening: Nucleophiles (e.g., amines, alcohols), acids (e.g., HCl, H₂SO₄).

Major Products:

Oxidation: Quinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Ring-Opening: Various substituted alcohols and amines.

科学的研究の応用

The compound 4-(Oxetan-3-yl)phenol and its derivatives are used in scientific research for their potential pharmacological properties and as building blocks for synthesizing complex molecules. Oxetanes, in general, are increasingly valuable in medicinal chemistry due to their influence on physicochemical properties and their propensity to undergo ring-opening reactions .

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. Oxetane derivatives are also valuable for synthesizing new oxetane derivatives . A new synthetic method using an oxetane-containing tertiary alcohol subjected to Lewis acid catalyzed conditions led to successful Friedel–Crafts alkylation and yielded fourteen new oxetane-containing indole-based molecules .

Biology Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine Research is ongoing regarding the use of this compound as a precursor for drug development, particularly in synthesizing compounds with therapeutic potential. The oxetane functional group offers advantages when incorporated within therapeutic agents as a ketone surrogate . Replacing a ketone moiety with an oxetane functional group can expand structure-activity relationship (SAR) knowledge and provide insights regarding oxetane incorporation within a class of molecules . Oxetane derivatives have been explored to extend the therapeutical kinase space .

Industry this compound is used in the production of polymers and resins, where its unique structural properties contribute to the material’s performance.

Oxetanes as Ketone Surrogates

The oxetane functional group can offer advantages when incorporated within appropriate therapeutic agents as a ketone surrogate . For example, OXi8006, a 2-aryl-3-aroyl-indole analogue, functions as a small-molecule inhibitor of tubulin polymerization that has a dual mechanism of action as both an antiproliferative agent and a tumor-selective vascular disrupting agent . Replacement of the bridging ketone moiety in OXi8006 with an oxetane functional group has expanded structure activity relationship (SAR) knowledge and provided insights regarding oxetane incorporation within this class of molecules .

Oxetane Derivatives and Kinase Inhibition

作用機序

The mechanism of action of 4-(Oxetan-3-yl)phenol is largely influenced by the reactivity of the oxetane ring and the phenol group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s biological activity .

類似化合物との比較

Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.

Thromboxane A2: A biologically active compound with an oxetane ring involved in platelet aggregation.

Taxol (Paclitaxel): A chemotherapy drug with an oxetane ring that stabilizes microtubules.

Uniqueness: 4-(Oxetan-3-yl)phenol is unique due to the combination of the oxetane ring and the phenol group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .

生物活性

4-(Oxetan-3-yl)phenol, also known as 4-(oxetan-2-yl)phenol, is an organic compound characterized by the presence of an oxetane ring and a phenolic hydroxyl group. Its molecular formula is , with a molecular weight of approximately 150.17 g/mol. The unique structure of this compound, particularly the strained oxetane ring, contributes to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A phenolic hydroxyl group that enhances reactivity.

- An oxetane ring , which is a four-membered cyclic ether known for its unique reactivity due to ring strain.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism involves interaction with microbial cell membranes, potentially disrupting their integrity and function. Studies have shown that derivatives of oxetanes often display considerable biological effects, making them candidates for further drug development in the antimicrobial domain.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it displayed cytotoxicity against MCF-7 breast cancer cells with an IC50 value as low as 0.47 ± 0.02 μM . The presence of the oxetane ring may facilitate interactions with specific molecular targets involved in cancer cell growth regulation.

Case Studies

- Study on Anticancer Activity : A recent investigation into oxetane-containing analogues revealed that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, including MCF-7 and MDA-MB-231. The most effective compounds incorporated functional groups that enhanced their binding affinity to biological targets .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of oxetane derivatives, including this compound, which showed promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Modifications

The synthesis of this compound typically involves several key steps:

- Formation of the Oxetane Ring : This can be achieved through methods like the Paternò–Büchi reaction.

- Functionalization : The phenolic hydroxyl group can be modified to enhance biological activity or improve solubility in biological systems.

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Oxetane ring + phenolic hydroxyl | Antimicrobial, anticancer |

| 2-Methyl-4-(oxetan-3-ylamino)phenol | Oxetane + amino group + methyl | Anticancer, modulation of protein functions |

| 3-(oxetan-3-yl)aniline | Oxetane + amino group | Varies; less studied |

特性

IUPAC Name |

4-(oxetan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSMPXAZHUUVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315093 | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402565-90-5 | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。